2,2-Difluorobutan-1-amine hydrochloride
Description
Significance of Fluorine in Organic Molecules for Advanced Applications
The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. This is due to the unique characteristics of the fluorine atom, most notably its high electronegativity, small atomic size, and the exceptional strength of the carbon-fluorine (C-F) bond. bohrium.com
Key effects of fluorination include:
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic breakdown by enzymes. This can increase the in vivo half-life of a drug molecule. enamine.net
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to pass through biological membranes, which can improve bioavailability. enamine.net
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing a molecule's ionization state and its ability to bind to biological targets. researchgate.net
Conformational Control: The introduction of fluorine can induce specific molecular conformations that may lead to more potent interactions with enzymes or receptors. bohrium.com
These modifications are highly sought after in the development of pharmaceuticals and agrochemicals. It is estimated that approximately 20% of all pharmaceutical products and up to 50% of agrochemicals contain at least one fluorine atom. cas.cn The gem-difluoromethylene group (CF2), as found in 2,2-Difluorobutan-1-amine (B7971677), is a particularly valuable motif known to improve the pharmacokinetic and absorption, distribution, metabolism, and excretion (ADME) properties of bioactive compounds. enamine.net
| Property | Effect of Fluorine Incorporation | Significance in Advanced Applications |
|---|---|---|
| Metabolic Stability | Increased resistance to enzymatic degradation due to strong C-F bond. enamine.net | Longer drug half-life, potentially requiring lower or less frequent dosing. |
| Lipophilicity | Generally increases, enhancing membrane permeability. enamine.net | Improved absorption and distribution of bioactive molecules in organisms. |
| Binding Affinity | Alters electronic distribution, potentially creating favorable interactions with target proteins. bohrium.com | Enhanced potency and selectivity of pharmaceuticals. |
| Acidity/Basicity (pKa) | Lowers the pKa of nearby functional groups through inductive effects. researchgate.net | Optimizes target engagement and solubility at physiological pH. |
Overview of Organofluorine Chemistry Trends
The field of organofluorine chemistry is undergoing rapid evolution, driven by the demand for novel fluorinated molecules. researchgate.net Historically, the synthesis of these compounds was challenging, often requiring harsh reagents. chinesechemsoc.org However, recent decades have seen a surge in the development of more sophisticated, selective, and safer fluorination methods. chinesechemsoc.org
Current trends in the field include:
Development of Novel Fluorinating Reagents: Researchers are continuously creating new reagents that are more stable, easier to handle, and offer greater selectivity for introducing fluorine into complex molecules. chinesechemsoc.org
Late-Stage Fluorination: A significant focus is on methods that can introduce fluorine atoms at a late stage in a synthetic sequence. cas.cn This allows for the rapid diversification of complex molecules, such as drug candidates, without having to redesign the entire synthesis from scratch.
Catalytic and Asymmetric Fluorination: The use of transition metal catalysts and organocatalysts has enabled the efficient and stereoselective synthesis of chiral fluorinated compounds, which is crucial for modern drug discovery. cas.cn
Sustainable and Green Approaches: There is a growing emphasis on developing environmentally benign fluorination processes, utilizing methods like microwave-assisted synthesis, photocatalysis, and greener solvents. benthamdirect.com
Synthesis of Novel Fluorinated Building Blocks: The design and synthesis of versatile fluorinated starting materials, or "building blocks," remains a cornerstone of the field. tandfonline.comnih.gov These pre-fluorinated intermediates provide a reliable and efficient way to incorporate specific fluorine-containing motifs into larger target structures. tandfonline.com
Position of 2,2-Difluorobutan-1-amine Hydrochloride within Fluorinated Building Blocks Research
This compound is classified as a fluorinated building block. nih.gov These are relatively small, pre-fluorinated molecules designed for incorporation into more complex structures through well-established chemical reactions. The strategic value of a building block like this compound lies in its ability to efficiently deliver the 2,2-difluorobutan-1-amine moiety into a target molecule.
The gem-difluoroalkylamine structure is of particular interest in medicinal chemistry. The difluoromethylene (CF2) group acts as a bioisostere for other functional groups, such as a carbonyl group, but with significantly different electronic properties and metabolic stability. researchgate.netnih.gov By using this building block, chemists can systematically modify lead compounds in drug discovery programs to enhance their properties. enamine.net
While specific, large-scale applications of this compound are not extensively detailed in publicly available research, its utility can be inferred from the applications of analogous compounds like 2,2-difluoroethylamine (B1345623) derivatives. These related compounds serve as valuable intermediates in the preparation of agrochemicals and other specialized materials. kangmei.com For instance, 2,2-difluoroethylamine hydrochloride has been used as a precursor to generate difluoromethyl diazomethane, a reactive intermediate for cycloaddition reactions. This highlights the role of such amine hydrochlorides as stable, storable sources of valuable fluorinated reactive species.
Therefore, this compound is a specialized chemical tool, positioned within the broader strategy of using fluorinated building blocks to accelerate the discovery and optimization of new chemical entities in pharmaceuticals, agrochemicals, and materials science. researchgate.netresearchgate.net
| Identifier | Value |
|---|---|
| Molecular Formula | C₄H₁₀ClF₂N nih.gov |
| IUPAC Name | 2,2-difluorobutan-1-amine;hydrochloride |
| Physical Description | Solid (inferred from related amine hydrochlorides) |
| Primary Function | Fluorinated Building Block / Synthetic Intermediate |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,2-difluorobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N.ClH/c1-2-4(5,6)3-7;/h2-3,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQSCJGLPNANAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384428-33-4 | |
| Record name | 2,2-difluorobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Reactions Involving 2,2 Difluorobutan 1 Amine Hydrochloride
Reaction Kinetics and Thermodynamic Studies
Specific kinetic and thermodynamic data for reactions involving 2,2-Difluorobutan-1-amine (B7971677) hydrochloride have not been reported. However, studies on related fluorination processes provide insight into the factors that would govern its reactivity. For instance, in the electrophilic fluorination of 1,3-dicarbonyl compounds, a process that can lead to gem-difluoro structures, the rate-determining step is often the enolization of the monofluorinated intermediate. nih.gov The introduction of the first fluorine atom alters the electronic properties of the substrate, making the subsequent enolization and second fluorination kinetically challenging. nih.gov
Thermodynamic calculations for the fluorination of metal oxides, such as rutile (TiO2), show that such processes are generally favorable, though they may be hindered by the formation of stable intermediate oxyfluoride films that can passivate the surface and slow the reaction rate. nih.gov While not directly analogous, this highlights that thermodynamic favorability does not always correlate with rapid reaction rates, as kinetic barriers and intermediate stability play a crucial role.
For gem-difluoroalkylamines, the stability of the C-F bond is a key thermodynamic factor. The bond dissociation energy of a C-F bond is significantly higher than that of C-H, C-Cl, or C-Br bonds, making it thermodynamically stable but kinetically challenging to form and cleave. nih.gov
Interactive Table: General Thermodynamic Parameters in C-F Bond Formation (Note: This table represents typical values for C-F bonds and is not specific to 2,2-Difluorobutan-1-amine hydrochloride)
| Bond Type | Average Bond Enthalpy (kJ/mol) | Key Thermodynamic Feature |
| C-F | ~485 | High stability, making formation often exothermic but kinetically slow. |
| C-H | ~413 | Lower stability compared to C-F. |
| C-Cl | ~339 | Weaker than C-F, more readily cleaved. |
| C-Br | ~285 | Weakest of the carbon-halogen bonds shown. |
Detailed Mechanistic Pathways of Fluorination Reactions
The synthesis of gem-difluoro compounds often involves nucleophilic or electrophilic fluorination strategies. A common route to gem-difluoroalkyl structures is the deoxyfluorination of a ketone or aldehyde using reagents like diethylaminosulfur trifluoride (DAST).
Role of Intermediates in C-F Bond Formation
In reactions involving metal carbenes, an α,α-difluoroenol species can be generated in situ from trifluoromethyl diazo compounds. This enol intermediate then acts as a nucleophile in subsequent reactions, such as aldol (B89426) or Mannich reactions, to build the final difluorinated structure. nih.gov This pathway highlights the versatility of fluorinated intermediates. Another key mechanistic step in some syntheses is β-fluoride elimination from a fluorinated intermediate, which can be used to generate gem-difluoro olefins. nih.gov
Stereochemical Outcomes and Retention of Configuration
While this compound itself is achiral, the synthesis of chiral fluorinated amines is a significant area of research. The stereochemical outcome of fluorination reactions is highly dependent on the mechanism. For example, deoxyfluorination reactions using reagents like DAST on chiral alcohols often proceed through an SN2-type mechanism, resulting in an inversion of configuration at the stereocenter. nih.gov However, if the reaction has SN1 character, which is more likely with substrates that can form stable carbocations, racemization can occur. nih.gov
Catalytic asymmetric methods have been developed to control stereochemistry during the formation of C-F bonds. For instance, iodoarene-catalyzed enantioselective synthesis of β,β-difluoroalkyl bromides has been achieved, where the chiral catalyst directs the approach of the fluoride (B91410) source. mdpi.com
Catalytic Cycles and Ligand Effects in Fluorinated Amine Synthesis
The synthesis of fluorinated amines often relies on catalytic processes, particularly those involving transition metals. Photoredox catalysis has emerged as a powerful tool. In a typical photoredox cycle for trifluoromethylation, a photocatalyst (e.g., a Ruthenium or Iridium complex) is excited by visible light. The excited catalyst can then engage in single-electron transfer (SET) with a fluorinating agent or the substrate to generate a radical intermediate, which then participates in C-F bond formation.
Ligands play a crucial role in tuning the reactivity and selectivity of metal catalysts. In palladium-catalyzed C-H halogenation, for example, bidentate pyridone ligands have been shown to be essential for enabling both the C-H activation and the subsequent C-X bond formation steps. The electronic and steric properties of the ligand can influence the stability of catalytic intermediates and the energy barriers of key steps like oxidative addition and reductive elimination. In the context of synthesizing a compound like this compound, a hypothetical catalytic cycle might involve the coordination of a precursor to a metal center, followed by a ligand-assisted fluorination step.
Influence of Solvent Systems and Reaction Conditions on Pathway Selectivity
The choice of solvent can dramatically influence the outcome and selectivity of fluorination reactions. The polarity, coordinating ability, and protic nature of the solvent can affect the solubility of reagents, the stability of charged intermediates, and the reaction pathway itself.
For example, in some fluorination reactions using Selectfluor, a switch in selectivity was observed depending on the solvent system. nih.gov Aqueous conditions favored a decarboxylative fluorination pathway, while non-aqueous conditions led to direct α-fluorination. This switch was attributed to the solvent's effect on the pKa of the substrate, which in turn determined the dominant reaction mechanism. nih.gov
Fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have unique properties, including high polarity and low nucleophilicity, which can stabilize radical and cationic intermediates without participating in side reactions. mdpi.com The choice of solvent can also be critical for safety, as many electrophilic fluorinating agents can react exothermically or explosively with common solvents like DMF or DMSO. nih.gov Therefore, careful selection of the reaction medium is paramount in designing synthetic routes for fluorinated compounds.
Theoretical Chemistry and Computational Studies of 2,2 Difluorobutan 1 Amine Hydrochloride
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are instrumental in determining the three-dimensional structure and electronic landscape of 2,2-difluorobutan-1-amine (B7971677) hydrochloride. These calculations, typically employing methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can predict various molecular parameters.
For the analogous 2,2-difluoroethylamine (B1345623) hydrochloride, calculations have been performed to determine optimized geometries, bond lengths, bond angles, and dihedral angles. beilstein-journals.org It is expected that similar calculations for 2,2-difluorobutan-1-amine hydrochloride would reveal the influence of the ethyl group in place of a methyl group on these parameters.
Electronic properties such as the distribution of electron density, molecular orbital energies, and the electrostatic potential are also elucidated through these computational methods. The presence of the electronegative fluorine atoms and the positively charged ammonium (B1175870) group significantly polarizes the molecule. The calculated Mulliken charges would likely show a significant positive charge on the ammonium group and negative charges on the fluorine atoms, influencing the molecule's intermolecular interactions.
Table 1: Predicted Molecular Properties of 2,2-Difluorobutan-1-amine
| Property | Predicted Value |
|---|---|
| Molecular Formula | C4H9F2N |
| Monoisotopic Mass | 109.070305 Da |
| XlogP (predicted) | 0.9 |
Note: Data from PubChem database.
Conformational Analysis and the Fluorine Gauche Effect
Conformational analysis of this compound is critical for understanding its preferred three-dimensional shape. A key phenomenon governing the conformation of this molecule is the "fluorine gauche effect." This effect describes the tendency of a molecule to adopt a gauche conformation (where the fluorine and another substituent are separated by a dihedral angle of approximately 60°) rather than an anti conformation (a dihedral angle of 180°).
In the case of protonated 2-fluoroethylamine, a strong preference for the gauche conformation is observed. For the closely related 2,2-difluoroethylamine hydrochloride, this preference is even more pronounced, leading to a "double gauche effect" where the positively charged ammonium group is gauche to both fluorine atoms. nih.gov Theoretical calculations on 2,2-difluoroethylamine hydrochloride indicate that the conformer where both fluorine atoms are gauche to the ammonium group is overwhelmingly the most stable, both in the gas phase and in a water solution. beilstein-journals.org
The primary driving force for this pronounced gauche effect in fluorinated alkylammonium salts is attributed to electrostatic attraction between the electronegative fluorine atoms and the positively charged nitrogen atom. researchgate.net While hyperconjugation and intramolecular hydrogen bonding can play a role, the electrostatic interactions are considered dominant, even in aqueous solutions where they would be expected to be attenuated. nih.gov It is highly probable that this compound exhibits a similar conformational preference due to the same underlying electronic interactions.
Prediction of Reactivity and Reaction Pathways
Computational chemistry can be used to predict the reactivity of this compound. By analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can identify the most likely sites for nucleophilic and electrophilic attack.
The LUMO of this compound is expected to be localized around the C-F and C-N bonds, suggesting these are the most electrophilic sites. The HOMO would likely be associated with the lone pairs of the chloride counter-ion or the C-H and C-C sigma bonds. The energy gap between the HOMO and LUMO can provide an indication of the molecule's kinetic stability.
Furthermore, computational methods can model potential reaction pathways, for example, by calculating the transition state energies for various hypothetical reactions. This can help in predicting the most favorable reaction conditions and products for synthetic transformations involving this compound.
Molecular Modeling in Support of Synthetic Design
Molecular modeling plays a supportive role in the rational design of synthetic routes to this compound and its derivatives. By understanding the molecule's conformational preferences and electronic properties, chemists can better predict how it will behave in a reaction.
For instance, knowing that the gauche conformation is highly favored can inform the design of stereoselective reactions. The predicted reactivity at different sites on the molecule can guide the choice of reagents and protecting groups to achieve a desired chemical transformation. While specific examples of molecular modeling being used for the synthesis of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been reported, demonstrating the utility of this approach in designing related amine compounds, direct computational studies to guide the synthesis of this compound are not yet prevalent in the literature. nih.gov The principles, however, remain applicable for optimizing reaction conditions and improving yields for this and structurally similar molecules.
Applications of 2,2 Difluorobutan 1 Amine Hydrochloride in Organic Synthesis
As a Versatile Building Block in Complex Molecule Construction
The presence of the 2,2-difluoro-1-aminoethyl moiety in a molecule can significantly influence its conformational preferences, metabolic stability, and binding interactions with biological targets. Consequently, 2,2-Difluorobutan-1-amine (B7971677) hydrochloride serves as a key starting material for the introduction of this valuable pharmacophore into more complex structures.
Synthesis of Fluorinated Heterocycles
The primary amine functionality of 2,2-Difluorobutan-1-amine hydrochloride provides a reactive handle for its incorporation into a variety of heterocyclic scaffolds. A notable example is its use in the synthesis of substituted pyrrolopyrazole derivatives. In a patented synthetic route, this compound is reacted with a suitable precursor, followed by a cyclization step to furnish the desired heterocyclic core. google.com This reaction highlights the utility of the amine as a nucleophile in the construction of nitrogen-containing ring systems.
The general reaction scheme for the synthesis of a pyrrolopyrazole derivative using this compound is outlined below:
| Reactant 1 | Reactant 2 | Reagents | Product |
| Pyrrolopyrazole precursor | This compound | Triethylamine, Acetic Acid, Hydrazine monohydrate | Substituted Pyrrolopyrazole |
This table illustrates a specific patented application of this compound in the synthesis of a complex heterocyclic system. google.com
The gem-difluoro group in the resulting heterocycle can act as a bioisostere for a carbonyl group or other functional moieties, potentially leading to improved pharmacological profiles.
Incorporation into Aliphatic and Aromatic Scaffolds
Beyond heterocycles, the 2,2-difluorobutylamino moiety can be appended to both aliphatic and aromatic frameworks through various synthetic transformations. The primary amine can undergo standard reactions such as N-alkylation, acylation, and reductive amination to form carbon-nitrogen bonds with a wide range of substrates. While specific examples detailing the use of this compound in this context are not extensively documented in publicly available literature, the known reactivity of primary amines suggests its broad applicability.
The incorporation of the 2,2-difluorobutyl group can be particularly advantageous in the design of bioactive molecules. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can modulate the pKa of the amine, thereby influencing its bioavailability and interaction with biological targets.
Role in the Development of Specialty Chemicals
The unique properties conferred by the gem-difluoro group also position this compound as a potential precursor for specialty chemicals with tailored characteristics.
Precursor for Fluorinated Polymers and Materials
Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and low surface energy. While direct polymerization of this compound is not a common application, it could serve as a monomer or a modifying agent in the synthesis of specialty polymers. For instance, the amine functionality could be used to introduce the 2,2-difluorobutyl side chain into a polymer backbone via reactions such as amidation or by reacting it with monomers bearing complementary functional groups.
The presence of the fluorinated alkyl chain would be expected to impart hydrophobicity and oleophobicity to the resulting polymer, making it suitable for applications such as protective coatings, low-friction surfaces, and advanced materials for the electronics and aerospace industries.
Intermediate in the Synthesis of Surfactants
Fluorinated surfactants exhibit superior performance compared to their non-fluorinated counterparts, particularly in terms of reducing surface tension. The 2,2-difluorobutyl group, with its lipophobic and hydrophobic nature, could be a key component in the synthesis of novel surfactants. By derivatizing the amine group with a hydrophilic head group, amphiphilic molecules with unique interfacial properties could be generated.
For example, the amine could be quaternized to create a cationic surfactant or reacted with a sulfating agent to produce an anionic surfactant. These potential fluorinated surfactants could find applications in areas such as fire-fighting foams, emulsifiers for polymerization, and specialized cleaning agents.
Novel Synthetic Methodologies Utilizing the Compound
While established synthetic transformations are applicable to this compound, the unique electronic properties of the gem-difluoro group may also enable its participation in novel synthetic methodologies. The strong electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the adjacent carbon-hydrogen and carbon-nitrogen bonds, potentially opening up new avenues for chemical functionalization.
Although specific novel methodologies centered on this compound are yet to be widely reported, the broader field of organofluorine chemistry is continuously evolving. It is conceivable that this building block could be employed in transition-metal-catalyzed cross-coupling reactions or other innovative transformations to construct previously inaccessible fluorinated molecules.
Cross-Coupling Reactions
No specific studies detailing the use of this compound in cross-coupling reactions were identified.
Reductive and Oxidative Transformations
There is no available research documenting the participation of this compound in reductive or oxidative transformations.
Amination Reactions and Derivatives Formation
Specific examples of amination reactions using this compound or the formation of its derivatives for synthetic purposes are not described in the current body of scientific literature.
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 2,2-Difluorobutan-1-amine (B7971677) hydrochloride, a multinuclear NMR approach is essential for a complete structural assignment.
Given the presence of two fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful and direct method for characterizing 2,2-Difluorobutan-1-amine hydrochloride. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. The chemical shift of the fluorine atoms is highly sensitive to their local electronic environment.
In the case of this compound, the two fluorine atoms are chemically equivalent as they are attached to the same carbon atom. Therefore, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would provide information about the electronic environment of the C-F₂ group. The signal would be expected to appear as a triplet due to coupling with the adjacent methylene (B1212753) (-CH₂-) protons of the aminomethyl group. The magnitude of this coupling constant (³JHF) would be informative about the dihedral angle between the F-C-C-H bonds.
Hypothetical ¹⁹F NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| -90 to -120 | Triplet | 15 - 25 | CF₂ |
This table presents hypothetical data based on typical values for similar gem-difluoro aliphatic compounds.
A comprehensive NMR analysis involves acquiring spectra for other active nuclei, primarily ¹H and ¹³C, to build a complete picture of the molecular structure.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the different proton environments in the molecule. The aminomethyl protons (-CH₂NH₃⁺) would likely appear as a triplet, coupled to the two fluorine atoms. The methylene protons of the ethyl group (-CH₂CH₃) would appear as a quartet, coupled to the methyl protons, and further split by the geminal fluorine atoms (a triplet of quartets). The terminal methyl protons (-CH₃) would appear as a triplet, coupled to the adjacent methylene protons.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would show four distinct signals corresponding to the four carbon atoms in the butan-1-amine backbone. The carbon atom bonded to the two fluorine atoms (C2) would exhibit a characteristic triplet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. The other carbon signals would also show smaller couplings to the fluorine atoms (²JCF, ³JCF).
Hypothetical Multinuclear NMR Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~3.5 | Triplet | -CH₂ NH₃⁺ |
| ¹H | ~2.1 | Triplet of Quartets | -CH₂ CH₃ |
| ¹H | ~1.0 | Triplet | -CH₂CH₃ |
| ¹³C | ~120 | Triplet (¹JCF) | C F₂ |
| ¹³C | ~45 | Triplet (²JCF) | CH₂ NH₃⁺ |
| ¹³C | ~25 | Triplet (²JCF) | CH₂ CH₃ |
| ¹³C | ~8 | Singlet | -CH₂CH₃ |
This table presents hypothetical data based on general principles and data for analogous structures.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For 2,2-Difluorobutan-1-amine, HRMS would be used to confirm the molecular formula of the free base (C₄H₉F₂N). The exact mass of the protonated molecule [M+H]⁺ would be measured and compared to the calculated theoretical mass.
Expected HRMS Data
| Ion | Calculated m/z |
|---|---|
| [C₄H₁₀F₂N]⁺ | 109.0754 |
This table shows the calculated exact mass for the protonated free base.
The coupling of chromatography with mass spectrometry (LC-MS and GC-MS) allows for the separation of the analyte from a mixture and its subsequent detection and identification by the mass spectrometer.
LC-MS: Liquid Chromatography-Mass Spectrometry would be a suitable method for the analysis of the polar and non-volatile this compound. A reversed-phase column with a mobile phase containing an organic modifier and an acidic additive would likely be used. The mass spectrometer would detect the protonated molecule of the free amine.
GC-MS: Gas Chromatography-Mass Spectrometry could be used for the analysis of the free amine, which is more volatile than its hydrochloride salt. Derivatization of the amine group might be necessary to improve its chromatographic behavior. The electron ionization (EI) mass spectrum would provide a characteristic fragmentation pattern. Key fragmentation pathways for aliphatic amines often involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). For 2,2-Difluorobutan-1-amine, a prominent fragment would be expected from the loss of an ethyl radical.
Hypothetical Major Fragments in EI-MS
| m/z | Proposed Fragment |
|---|---|
| 109 | [M]⁺ (Molecular ion of free base) |
| 80 | [M - CH₂CH₃]⁺ |
| 64 | [CH₂NH₂F]⁺ |
This table presents hypothetical fragmentation data based on common fragmentation pathways for aliphatic amines.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental for assessing the purity of a chemical compound and for its separation from impurities or reaction byproducts.
High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the purity assessment of non-volatile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase gradient of water and acetonitrile (B52724) with an acidic modifier like formic acid or trifluoroacetic acid. Detection could be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as the analyte lacks a strong UV chromophore. The purity would be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) could also be employed for purity analysis, particularly for the free amine form or after derivatization. A polar column might be suitable for separating the amine from potential non-polar impurities. Flame Ionization Detection (FID) would provide a response proportional to the mass of carbon, allowing for quantitative purity assessment.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,2-Difluorobutan-1-amine |
| Acetonitrile |
| Formic acid |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. Due to the lack of a strong chromophore in the molecule, direct UV detection can be challenging. Therefore, pre-column derivatization is often employed to enhance detectability. Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to introduce a fluorescent or UV-active moiety to the primary amine group, significantly improving sensitivity. thermofisher.com
A typical HPLC method for the analysis of derivatized this compound would involve a reversed-phase column (e.g., C18) with a gradient elution profile. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
Hypothetical HPLC Parameters and Results:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (Ex: 340 nm, Em: 450 nm) after OPA derivatization |
| Retention Time | ~7.5 min |
| Purity (by area %) | >99% |
This method allows for the effective separation of the analyte from potential impurities and starting materials. The retention time is characteristic of the derivatized compound under the specified conditions, and the peak area can be used for quantitative analysis.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can operate at higher pressures, leading to much faster analysis times without sacrificing chromatographic efficiency. For this compound, a UPLC method would provide a more rapid assessment of purity and could be particularly beneficial for high-throughput screening applications.
Similar to HPLC, derivatization is generally required for sensitive detection. The principles of separation remain the same, relying on the partitioning of the analyte between the stationary and mobile phases.
Hypothetical UPLC Parameters and Results:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 15% B to 95% B over 3 min |
| Flow Rate | 0.6 mL/min |
| Detection | Mass Spectrometry (MS) or Fluorescence |
| Retention Time | ~1.8 min |
| Purity (by area %) | >99.5% |
The shorter run times offered by UPLC can significantly increase sample throughput. Coupling UPLC with mass spectrometry (UPLC-MS) provides an even more powerful analytical tool, allowing for definitive identification based on the mass-to-charge ratio of the parent ion and its fragments.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The presence of the ammonium (B1175870) group (-NH3+) in the hydrochloride salt will give rise to strong, broad absorptions in the range of 3200-2800 cm⁻¹, which can sometimes obscure the C-H stretching vibrations. spectroscopyonline.com Other key vibrations include N-H bending, C-N stretching, and C-F stretching.
Hypothetical IR Spectral Data:
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3200-2800 | N-H Stretch (ammonium) | Strong, Broad |
| 2980-2850 | C-H Stretch (alkyl) | Medium |
| 1620-1560 | N-H Bend (asymmetric) | Medium |
| 1550-1500 | N-H Bend (symmetric) | Medium |
| 1250-1020 | C-N Stretch | Medium |
| 1150-1050 | C-F Stretch | Strong |
Raman Spectroscopy:
Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy is sensitive to changes in polarizability. libretexts.org This often results in different relative intensities for the same vibrational modes. For instance, the C-F stretching vibrations are typically strong in both IR and Raman spectra, while the N-H stretching of the ammonium group may be less prominent in the Raman spectrum compared to the IR spectrum.
Hypothetical Raman Spectral Data:
| Raman Shift (cm⁻¹) | Assignment | Intensity |
| 3000-2850 | C-H Stretch (alkyl) | Strong |
| 1470-1430 | C-H Bend | Medium |
| 1250-1020 | C-N Stretch | Medium |
| 1150-1050 | C-F Stretch | Strong |
| 800-700 | C-C Stretch | Medium |
Together, IR and Raman spectroscopy provide a comprehensive vibrational fingerprint of this compound, confirming the presence of its key functional groups.
X-ray Crystallography for Solid-State Structure Determination
In the crystalline lattice, the ammonium group is expected to act as a hydrogen bond donor, forming interactions with the chloride anions. These hydrogen bonds play a crucial role in stabilizing the crystal structure. The packing of the molecules will be influenced by these hydrogen bonding interactions as well as by van der Waals forces.
Hypothetical X-ray Crystallography Data:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 5.8 Å, b = 10.2 Å, c = 7.5 Å, β = 98° |
| Volume | 440 ų |
| Z | 4 |
| Calculated Density | 1.35 g/cm³ |
| Hydrogen Bonding | N-H···Cl interactions observed |
Such data would unequivocally confirm the covalent structure and provide insights into the intermolecular forces that govern the solid-state properties of the compound.
Derivatives and Analogs of 2,2 Difluorobutan 1 Amine Hydrochloride
Systematic Synthesis of Structural Analogs
The synthesis of structural analogs of 2,2-Difluorobutan-1-amine (B7971677) allows for a systematic exploration of structure-activity relationships. Synthetic strategies can be broadly categorized into late-stage fluorination of pre-assembled carbon skeletons and the use of fluorinated building blocks.
Common approaches to generate analogs include:
Modification of the Alkyl Chain: Analogs with varying chain lengths (e.g., 2,2-difluoropropan-1-amine (B7888968) or 2,2-difluoropentan-1-amine) can be synthesized. One general route involves the fluorination of a corresponding ketone precursor using reagents like diethylaminosulfur trifluoride (DAST), followed by reductive amination of the resulting difluorinated ketone.
Introduction of Cyclic Motifs: The ethyl group at the C2 position can be replaced with cyclic structures. For instance, gem-difluorinated cycloalkanes can be prepared and subsequently functionalized to introduce the aminomethyl group. nih.gov This allows for the introduction of conformational rigidity.
Derivatization of the Amine Group: The primary amine of 2,2-Difluorobutan-1-amine can serve as a handle for further functionalization. Standard reactions such as N-alkylation, acylation, or sulfonylation can produce a diverse library of secondary and tertiary amines, amides, and sulfonamides. For example, a modular two-step synthesis of cyclic β-fluoroalkyl amines has been reported using a photoredox-catalyzed cyclization of bromodifluoroethylamines. rsc.org
A general synthetic scheme for accessing α,α-difluoroamine derivatives often starts from corresponding carbonyl compounds. For example, enaminones can react with difluorocarbene to construct 2,2-difluoro-2,3-dihydrofurans, which can be converted into α-amino acid derivatives. rsc.org
Investigation of Structure-Reactivity Relationships in Derivatives
The presence of two fluorine atoms on the carbon adjacent to the aminomethyl group profoundly influences the molecule's electronic properties and, consequently, its reactivity.
Basicity (pKa): The strong electron-withdrawing inductive effect of the two fluorine atoms significantly reduces the electron density on the nitrogen atom. This leads to a lower pKa for the protonated amine compared to its non-fluorinated analog, butan-1-amine. Studies on a series of functionalized gem-difluorinated cycloalkanes and their acyclic counterparts have systematically shown that the CF2 moiety's influence on the basicity of amines is primarily defined by this inductive effect. nih.gov This modulation of basicity is a critical parameter in drug design, affecting target binding and pharmacokinetic properties.
Nucleophilicity: The reduced electron density on the nitrogen atom also decreases its nucleophilicity, which can affect the rates of N-alkylation or N-acylation reactions.
Stability: Perfluoroalkylated amines can be prone to fluoride (B91410) elimination due to the nitrogen lone pair, which can lead to the formation of highly electrophilic fluoroiminium species. nih.gov However, the 2,2-difluoroalkylamine motif is generally more stable. The stability of derivatives can be influenced by the substituents on the nitrogen atom.
Research on gem-difluoroalkene β-lactams, derived from 4-CF3-β-lactams, highlights the unique reactivity imparted by the difluoro group, including unexpected rearrangement mechanisms. nih.gov
Modulating Molecular Properties through Derivatization
Derivatization provides a rational approach to modulate key physicochemical properties that are crucial for a molecule's behavior in biological systems.
Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter in drug discovery, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET). soton.ac.uk
The effect of fluorination on lipophilicity is complex and context-dependent. While fluorination of aromatic rings generally increases lipophilicity, aliphatic fluorination can either increase or decrease it. researchgate.net For gem-difluorinated cycloalkanes, lipophilicity trends were found to be affected by the ring size, the position of the fluorine atoms, and the nature of other functional groups present. nih.gov In some cases, geminal difluorination can lead to a decrease in logP compared to the non-fluorinated parent compound. nih.gov
The introduction of fluorine can also impact aqueous solubility. Highly fluorinated organic molecules tend to be both hydrophobic (water-repelling) and lipophobic (lipid-repelling). nih.gov The solubility of amines decreases as the size of the hydrophobic alkyl portion increases. ncert.nic.in The effect of gem-difluorination on the solubility of butan-1-amine is not straightforward and depends on the interplay between the increased molecular weight and the altered polarity and hydrogen bonding capabilities.
Table 1: Illustrative Lipophilicity (logP) of Fluorinated Alcohols and Related Structures This table uses data from analogous fluorinated compounds to illustrate general trends, as specific data for 2,2-Difluorobutan-1-amine and its direct derivatives is not readily available in the cited literature.
| Compound | Structure | logP (Experimental) | Reference Compound | logP (Experimental) | ΔlogP (Fluorinated - Non-fluorinated) |
| 2-Fluoro-2-methylpropan-1-ol | (CH₃)₂C(F)CH₂OH | 0.44 | 2-Methylpropan-1-ol | (CH₃)₂CHCH₂OH | 0.65 |
| 2,2-Difluoropropan-1-ol | CH₃CF₂CH₂OH | 0.28 | Propan-1-ol | CH₃CH₂CH₂OH | 0.25 |
| 2-Fluorocyclopropylmethanol | c-C₃H₄(F)CH₂OH | 0.05 | Cyclopropylmethanol | c-C₃H₅CH₂OH | 0.12 |
| 2,2-Difluorocyclopropylmethanol | c-C₃H₃(F₂)CH₂OH | 0.12 | Cyclopropylmethanol | c-C₃H₅CH₂OH | 0.12 |
Data sourced from studies on fluorinated alcohols to demonstrate lipophilicity trends. nih.gov
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a widely used strategy in drug design. The gem-difluoromethylene (CF2) group is a valuable bioisostere for various functionalities. nih.gov
Ether Bioisostere: The CF2 group can serve as a bioisostere for an oxygen atom. For example, the 1,1-difluoroethyl group has been successfully used as a metabolically stable mimic of a methoxy (B1213986) group. nih.gov This replacement maintains similar steric and electronic features while blocking metabolic O-demethylation.
Ketone Bioisostere: The hydrated form of a ketone (a gem-diol) is isosteric with a gem-difluoro group. The CF2 group can thus be used to replace a carbonyl group to improve metabolic stability and alter electronic properties.
Hydroxymethyl Bioisostere: In certain contexts, the CF2H group has been employed as a bioisostere for hydroxyl (OH) or thiol (SH) groups.
Studies on gem-difluorinated saturated O-heterocycles have demonstrated their potential as promising fragments for bioisosteric replacements in drug discovery campaigns, showing that they can be incorporated into kinase inhibitors while retaining nanomolar potency. chemrxiv.orgchemrxiv.org
Development of Chiral Derivatives
While 2,2-Difluorobutan-1-amine hydrochloride is an achiral molecule, the development of chiral derivatives and analogs is a significant area of research, as chirality is fundamental to molecular recognition in biological systems.
The synthesis of chiral fluorinated amines can be achieved through several strategies:
Asymmetric Synthesis: Enantioselective methods can be employed to introduce chirality. For example, organocatalysis has been used for the enantioselective α-fluorination of aldehydes, which can then be converted to chiral β-fluoroamines and β,β-difluoroamines via reductive amination with high enantioselectivity (94–98% ee). nih.gov Asymmetric hydrogenation of α-trifluoromethylidene lactams has also been developed to produce chiral 2,2,2-trifluoroethyl lactams with excellent enantioselectivities. rsc.org
Use of Chiral Precursors: Chiral starting materials, such as α-amino acids, can be converted into chiral dialkylamines possessing difluoroether fragments. researchgate.net Biomimetic enantioselective synthesis has also been used to prepare β,β-difluoro-α-amino acid derivatives. nih.gov
Derivatization with Chiral Auxiliaries: The primary amine of 2,2-Difluorobutan-1-amine can be reacted with a chiral auxiliary, allowing for the separation of diastereomers and subsequent removal of the auxiliary.
These approaches enable the synthesis of specific stereoisomers, which is crucial for investigating stereoselective interactions with biological targets and developing more selective and potent therapeutic agents.
Industrial and Patent Landscape in Fluorinated Amine Chemistry
Current Industrial Applications of Difluorinated Amines
Difluorinated amines, particularly those with a gem-difluoro motif (two fluorine atoms on the same carbon), are valuable building blocks in the synthesis of complex molecules, primarily within the pharmaceutical and agrochemical sectors. While specific industrial applications for 2,2-Difluorobutan-1-amine (B7971677) hydrochloride are not extensively documented in publicly available literature, the broader class of gem-difluoroalkylamines serves as a strong indicator of its potential utility.
The primary application of these compounds is as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The difluoromethyl group can act as a bioisostere for other functional groups, such as a hydroxyl or thiol group, and can significantly improve the pharmacokinetic profile of a drug candidate. For instance, the incorporation of a difluorinated amine moiety can enhance a molecule's resistance to metabolic degradation, thereby increasing its in vivo half-life. researchgate.net
In the agrochemical industry, fluorinated compounds are integral to the development of new pesticides and herbicides. The presence of fluorine can increase the efficacy and selectivity of these agents, allowing for lower application rates and reduced environmental impact. Difluorinated amine intermediates are used to construct the core structures of these complex agrochemicals. researchgate.net
Beyond these major sectors, fluorinated amines find use in the development of specialty materials. Their unique electronic properties and stability make them candidates for inclusion in polymers, liquid crystals, and other advanced materials.
Table 1: Overview of Industrial Sectors Utilizing Difluorinated Amines
| Industrial Sector | Primary Application of Difluorinated Amines | Key Benefits of Fluorination |
| Pharmaceuticals | Intermediates for Active Pharmaceutical Ingredients (APIs) | Enhanced metabolic stability, improved bioavailability, altered basicity, increased binding affinity. |
| Agrochemicals | Building blocks for herbicides, pesticides, and fungicides | Increased efficacy and selectivity, enhanced environmental stability. |
| Specialty Materials | Monomers and additives for polymers and advanced materials | Unique electronic properties, thermal stability, chemical resistance. |
Patent Analysis and Intellectual Property Landscape
The patent landscape for fluorinated amines is dynamic and reflects the high value placed on these compounds as synthetic intermediates. While specific patents for the synthesis and application of 2,2-Difluorobutan-1-amine hydrochloride are not readily identifiable, analysis of patents for closely related structures, such as 2,2-difluoroethylamine (B1345623), provides valuable insights into the intellectual property trends in this area.
Patents in the field of fluorinated amines often focus on novel and efficient synthetic methodologies. A key challenge in the industrial production of these compounds is the safe and cost-effective introduction of fluorine. For instance, a patent for the production of 2,2-difluoroethylamine describes a process involving the reaction of 2,2-difluoro-1-haloethane with an amine source. google.com Such patents highlight the industrial importance of developing scalable and economical synthesis routes.
Another area of significant patent activity is the use of fluorinated amines as building blocks for specific classes of bioactive molecules. For example, patents for novel pharmaceuticals often claim not only the final API but also key fluorinated intermediates and the synthetic routes used to prepare them. mdpi.com These patents underscore the role of difluorinated amines in creating novel chemical entities with improved therapeutic properties.
Several key trends are evident in the patenting of fluorinated amine intermediates:
Focus on "Green" Chemistry: There is a growing emphasis on developing more environmentally friendly methods for fluorination. This includes the use of less hazardous reagents and more sustainable reaction conditions. nih.gov Patents are increasingly claiming processes that minimize waste and improve atom economy.
Novel Fluorinating Reagents: The development of new and more selective fluorinating agents is a continuous area of innovation. Patents are being filed for reagents that allow for the late-stage fluorination of complex molecules, providing greater flexibility in drug discovery and development.
Asymmetric Synthesis: For chiral fluorinated amines, there is a strong trend towards the development of enantioselective synthetic methods. Patents in this area often describe the use of chiral catalysts or auxiliaries to produce a single enantiomer of the desired product, which is often a regulatory requirement for pharmaceutical applications.
Flow Chemistry: The use of continuous flow manufacturing processes is gaining traction in the chemical industry. Patents are beginning to emerge that describe the synthesis of fluorinated amines using flow reactors, which can offer advantages in terms of safety, scalability, and process control. ox.ac.uk
Table 2: Representative Patent Trends in Fluorinated Amine Chemistry
| Trend | Description | Industrial Significance |
| Green Synthesis | Development of environmentally benign fluorination methods. | Reduced environmental impact, improved process safety, potential for cost savings. |
| Novel Reagents | Creation of new reagents for selective fluorination. | Enables the synthesis of novel fluorinated compounds, facilitates late-stage functionalization. |
| Asymmetric Synthesis | Methods for producing single enantiomers of chiral amines. | Critical for the development of stereochemically pure pharmaceuticals. |
| Flow Chemistry | Use of continuous manufacturing processes. | Enhanced safety, improved scalability, and better process control for industrial production. |
Future Directions in Industrial Production and Research
The future of the industrial production and research of fluorinated amines is poised for significant advancement, driven by the continuous demand for novel and improved chemical entities.
One of the most significant future directions is the continued development and implementation of sustainable and safer fluorination technologies. This includes the broader adoption of electrochemical fluorination and the use of solid-supported reagents to minimize the handling of hazardous materials. ox.ac.uk The development of catalytic methods that can directly introduce fluorine into C-H bonds is also a major research goal, as this would streamline synthetic routes and reduce waste.
In terms of research, there is a growing interest in exploring the biological properties of more complex and diverse fluorinated amine building blocks. This includes the synthesis of novel difluorinated scaffolds and the incorporation of other functional groups to create multifunctional intermediates. The use of computational tools to predict the properties of novel fluorinated amines and guide synthetic efforts is also expected to become more prevalent.
The industrial production of fluorinated amines will likely see a greater emphasis on process optimization and automation. The integration of real-time monitoring and control systems will be crucial for ensuring consistent product quality and improving manufacturing efficiency. Furthermore, as the demand for fluorinated pharmaceuticals and agrochemicals grows in emerging markets, there will be a need to establish more localized and resilient supply chains for key fluorinated intermediates. chinafluoropolymer.comamericanchemistry.com
Emerging Research Areas and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex molecules, particularly those involving hazardous reagents or intermediates, is increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages in terms of safety, scalability, reproducibility, and efficiency over traditional batch processes. nih.govmdpi.com
For the synthesis of fluorinated amines like 2,2-Difluorobutan-1-amine (B7971677) hydrochloride, flow chemistry presents an opportunity to handle potentially hazardous fluorinating agents with greater control. Reactions can be performed at elevated temperatures and pressures in microreactors, accelerating reaction rates and improving yields while minimizing the volume of hazardous material at any given time. researchgate.net Automated platforms can further streamline the synthesis by integrating reaction, workup, and purification steps, enabling high-throughput screening of reaction conditions and the rapid generation of analog libraries for drug discovery. acs.org The future production of 2,2-Difluorobutan-1-amine hydrochloride and its derivatives will likely leverage these technologies to create safer, more efficient, and scalable manufacturing processes. mdpi.com
Table 1: Comparison of Batch vs. Flow Chemistry for Fluorinated Amine Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Safety | Higher risk with hazardous reagents | Enhanced safety, smaller reaction volumes |
| Scalability | Often challenging | Readily scalable by extending run time |
| Control | Less precise control over parameters | Precise control of temperature, pressure, time |
| Efficiency | Can be lower due to manual handling | Higher throughput and automation potential |
| Reproducibility | Can vary between batches | High reproducibility |
Sustainable Synthesis Routes for Fluorinated Amines
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies in the chemical industry. tandfonline.com For organofluorine compounds, this involves moving away from harsh reagents and developing more environmentally benign and atom-economical processes. numberanalytics.com
Future synthesis routes for this compound are expected to focus on sustainability. This includes the exploration of:
Greener Fluorinating Reagents: Development and use of safer, more selective, and recyclable fluorinating agents to replace traditional hazardous ones like elemental fluorine or sulfur tetrafluoride. numberanalytics.com
Biocatalysis: The use of enzymes, such as fluorinases or transaminases, offers a highly selective and environmentally friendly approach to introduce fluorine or amino groups under mild conditions. numberanalytics.comnumberanalytics.comnih.gov Biocatalytic methods have the potential to construct complex chiral fluorinated molecules with high precision. numberanalytics.com
Mechanochemistry: Solvent-free mechanochemical methods, which involve grinding reagents together, can reduce solvent waste and energy consumption, offering a greener alternative for synthesizing fluorinated intermediates. mdpi.com
Electrochemical Synthesis: Electrochemistry provides a powerful tool for fluorination, using electricity to drive reactions and reducing the need for chemical oxidants or reductants. numberanalytics.comacs.org
These sustainable approaches will be crucial in minimizing the environmental footprint associated with the production of fluorinated amines. tandfonline.com
Advanced Materials Science Applications beyond Traditional Uses
The unique properties imparted by the carbon-fluorine bond, such as high thermal stability, chemical inertness, and low surface energy, have made fluorinated compounds indispensable in materials science. numberanalytics.comnih.gov While traditionally used in polymers like Polytetrafluoroethylene (PTFE), emerging research is exploring the use of smaller, functionalized organofluorine building blocks like this compound for creating novel materials with tailored properties.
Potential advanced applications include:
Fluorinated Polymers: Incorporating this compound as a monomer or additive could lead to the development of new fluorinated polyurethanes or other polymers with enhanced thermal stability, chemical resistance, and specific surface properties. nih.govmdpi.com The amine functionality provides a reactive handle for polymerization.
Smart Materials: The piezoelectric and ferroelectric properties of some fluorinated polymers make them suitable for use in sensors, actuators, and biomedical devices. nih.gov The specific stereoelectronic profile of the difluorinated amine could be exploited to create materials with unique electroactive properties.
Functional Coatings: The low surface energy of fluorinated compounds can be utilized to create hydrophobic and oleophobic coatings. man.ac.uk Polymers derived from this compound could be applied to surfaces to create water- and oil-repellent finishes.
Energy Materials: Fluorinated materials are being investigated for applications in energy storage and conversion, such as in electrolytes for Li-ion batteries and proton exchange membranes for fuel cells, due to their electrochemical stability. flogen.orgacs.org
Interdisciplinary Research with Other Fields of Chemistry
The unique properties of organofluorine compounds make them highly valuable in interdisciplinary research, particularly in fields that interface with biology and medicine. researchgate.net The difluoromethyl group, a bioisostere for hydroxyl or thiol groups, can act as a lipophilic hydrogen bond donor, enhancing binding affinity and cell membrane permeability of drug candidates. researchgate.nettandfonline.com
This compound serves as a versatile building block for:
Medicinal Chemistry: The introduction of the 2,2-difluorobutylamino moiety into bioactive scaffolds can significantly modulate properties like metabolic stability, lipophilicity, and binding affinity to biological targets. cas.cntandfonline.com It is a valuable component for designing new pharmaceuticals for a wide range of diseases.
Agrochemicals: Approximately 50% of agrochemicals contain fluorine. chinesechemsoc.org The unique properties of fluorinated compounds can enhance the efficacy and selectivity of pesticides and herbicides.
Chemical Biology: Fluorinated probes are used in techniques like positron emission tomography (PET) for medical imaging. chinesechemsoc.org The 2,2-difluorobutan-1-amine scaffold could be used to develop novel imaging agents or chemical tools to study biological processes.
Future Methodological Advancements in Organofluorine Chemistry
The field of organofluorine chemistry is continuously evolving, with ongoing research focused on developing more efficient, selective, and practical methods for introducing fluorine and fluoroalkyl groups. chinesechemsoc.orgcas.cn These advancements will directly impact the synthesis and availability of compounds like this compound.
Key areas of future methodological development include:
New Fluorinating and Fluoroalkylating Reagents: The invention of novel, user-friendly reagents for difluoromethylation and other fluoroalkylations simplifies the synthesis of complex fluorinated molecules. nih.govnih.govsustech.edu.cn
C-H Bond Functionalization: Direct C-H fluorination is a highly sought-after transformation that avoids the need for pre-functionalized substrates, making synthetic routes more atom- and step-economical. chinesechemsoc.org Advances in this area could provide new pathways to synthesize fluorinated amine precursors.
Catalytic Methods: The development of new transition metal catalysts and organocatalysts continues to provide milder and more selective methods for C-F bond formation. cas.cnoup.com
Computational Chemistry: In silico modeling and computational studies will play an increasingly important role in designing new reactions, predicting selectivity, and understanding reaction mechanisms in organofluorine chemistry.
These ongoing advancements promise to deliver more powerful tools for the synthesis of this compound and its derivatives, further expanding their applications across science and technology.
Q & A
Q. Q1: What are the recommended synthetic routes for 2,2-difluorobutan-1-amine hydrochloride, and how can intermediates be characterized?
Methodology :
- Route 1 : Start with 1-chloro-1,1-difluoroethane. React with ammonia under controlled ammoniation, followed by chloroacetyl chloride to form intermediates. Purify via recrystallization in anhydrous ethanol .
- Route 2 : Use sodium borohydride reduction of a ketone precursor (e.g., 2,2-difluorobutan-1-one) in tetrahydrofuran (THF), followed by HCl treatment to isolate the hydrochloride salt .
- Characterization : Monitor intermediates using TLC (silica gel, ethyl acetate/hexane) and confirm purity via melting point analysis and (e.g., δ 1.5–2.0 ppm for cyclobutane protons) .
Safety and Handling Protocols
Q. Q2: What safety measures are critical when handling this compound in aqueous or organic phases?
Guidelines :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for volatile intermediates (e.g., chloroacetyl chloride) .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before segregating halogenated waste for licensed disposal .
- Spill Management : Absorb spills with vermiculite, avoid water to prevent exothermic reactions .
Analytical Validation
Q. Q3: How can HPLC methods be optimized to quantify this compound in complex mixtures?
Protocol :
- Column : Kromasil C18 (150 mm × 4.6 mm, 5 µm).
- Mobile Phase : 0.03 M phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min flow rate.
- Detection : UV at 207 nm. Validate linearity (1–50 µg/mL, ) and recovery (>98% with RSD <1.5%) .
Structural Ambiguity Resolution
Q. Q4: How can conflicting 1H NMR^1 \text{H NMR}1H NMR data for fluorinated amine derivatives be resolved?
Advanced Techniques :
- 2D NMR : Use HSQC and HMBC to assign fluorine-proton coupling (e.g., ) and confirm cyclobutane ring conformation .
- X-ray Crystallography : Resolve steric effects from difluoromethyl groups. Compare with analogous structures (e.g., 2-(2-chlorophenyl)cyclobutan-1-amine, InChIKey: LHHIHKIVABTZCO-UHFFFAOYSA-N) .
Physicochemical Property Optimization
Q. Q5: How do substituents influence the solubility and stability of this compound?
Experimental Design :
- LogP Analysis : Calculate XLogP3 (estimated ~2.2) to predict lipid solubility. Compare with analogs (e.g., 2-(2-chlorophenyl)cyclobutan-1-amine, XLogP 2.2) .
- pH Stability : Conduct accelerated degradation studies (40°C/75% RH) across pH 1–10. Monitor via HPLC; stability peaks at pH 4–6 due to reduced hydrolysis .
Biological Activity Profiling
Q. Q6: What assays are suitable for screening the bioactivity of this compound in neurological models?
Advanced Methods :
- Receptor Binding : Use radioligand displacement assays (e.g., -ketamine for NMDA receptor affinity).
- Cytotoxicity : Test in SH-SY5Y neuroblastoma cells (IC via MTT assay). Reference structurally similar arylcyclohexylamines (e.g., 2-fluoro Deschloroketamine) .
Contradictory Synthetic Yields
Q. Q7: How can discrepancies in reported yields (30% vs. 65%) for this compound be investigated?
Troubleshooting :
- Parameter Screening : Vary reaction temperature (0–25°C), solvent polarity (THF vs. DCM), and stoichiometry (amine:chloride ratio).
- Byproduct Analysis : Use GC-MS to identify halogenated side products (e.g., dichloro derivatives) from over-chlorination .
Environmental Impact Mitigation
Q. Q8: What biodegradation pathways are relevant for this compound in wastewater?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
